molecular formula C5H8ClNO B2470770 3-(Chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole CAS No. 1314923-98-2

3-(Chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole

Cat. No.: B2470770
CAS No.: 1314923-98-2
M. Wt: 133.58
InChI Key: CQVCZCBMDJDEIS-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a chloromethyl group and a methyl group on the oxazole ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloromethyl-2-methylpropanal with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives of the oxazole.

    Oxidation Reactions: Oxidized products include oxazole-2-carboxylic acids and related compounds.

    Reduction Reactions: Reduced products include 4,5-dihydro-1,2-oxazole derivatives.

Scientific Research Applications

3-(Chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-4,5-dihydro-1,2-oxazole: Lacks the methyl group at the 5-position.

    5-Methyl-4,5-dihydro-1,2-oxazole: Lacks the chloromethyl group.

    3-(Bromomethyl)-5-methyl-4,5-dihydro-1,2-oxazole: Contains a bromomethyl group instead of a chloromethyl group.

Uniqueness

3-(Chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and properties. The chloromethyl group allows for versatile chemical modifications, while the methyl group can influence the compound’s stability and biological activity.

Properties

IUPAC Name

3-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO/c1-4-2-5(3-6)7-8-4/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVCZCBMDJDEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=NO1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314923-98-2
Record name 3-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole
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